Cas no 1249020-06-1 (1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one)

1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3-aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one
- 1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one
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- Inchi: 1S/C12H22N2O/c13-11-6-7-14(9-11)12(15)8-10-4-2-1-3-5-10/h10-11H,1-9,13H2
- InChI Key: ARRUPVMKWLTZNT-UHFFFAOYSA-N
- SMILES: O=C(CC1CCCCC1)N1CCC(C1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 224
- XLogP3: 1.7
- Topological Polar Surface Area: 46.3
1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A124631-100mg |
1-(3-aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one |
1249020-06-1 | 100mg |
$ 115.00 | 2022-06-08 | ||
TRC | A124631-500mg |
1-(3-aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one |
1249020-06-1 | 500mg |
$ 435.00 | 2022-06-08 | ||
Life Chemicals | F1908-0849-1g |
1-(3-aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one |
1249020-06-1 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
Life Chemicals | F1908-0849-2.5g |
1-(3-aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one |
1249020-06-1 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
Life Chemicals | F1908-0849-10g |
1-(3-aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one |
1249020-06-1 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
Life Chemicals | F1908-0849-0.5g |
1-(3-aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one |
1249020-06-1 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
Life Chemicals | F1908-0849-5g |
1-(3-aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one |
1249020-06-1 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
Life Chemicals | F1908-0849-0.25g |
1-(3-aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one |
1249020-06-1 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
TRC | A124631-1g |
1-(3-aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one |
1249020-06-1 | 1g |
$ 680.00 | 2022-06-08 |
1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one Related Literature
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
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Zhengcui Wu,Yaqin Wu,Tonghui Pei,Huan Wang,Baoyou Geng Nanoscale, 2014,6, 2738-2745
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
Additional information on 1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one
Professional Introduction to Compound with CAS No. 1249020-06-1 and Product Name: 1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one
The compound with the CAS number 1249020-06-1 and the product name 1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure incorporates a 3-amino substituent on a pyrrolidine ring, which is linked to an ethyl ketone moiety substituted with a cyclohexyl group. This configuration not only imparts specific chemical properties but also opens up diverse possibilities for further derivatization and functionalization.
Recent research in the domain of bioactive molecules has highlighted the importance of heterocyclic compounds in drug design. The pyrrolidine scaffold, a six-membered nitrogen-containing heterocycle, is widely recognized for its presence in numerous pharmacologically active agents. Its ability to mimic natural amino acid structures makes it an attractive candidate for developing enzyme inhibitors and receptor modulators. In particular, the introduction of an amino group at the 3-position of the pyrrolidine ring enhances the compound's reactivity, enabling it to engage in various chemical transformations that are pivotal for drug discovery.
The presence of a cyclohexyl group on the ethyl ketone moiety further contributes to the compound's complexity and functionality. Cyclohexyl groups are known for their steric bulk and lipophilicity, which can influence both the pharmacokinetic properties and binding affinity of a molecule. This feature makes 1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one a promising candidate for designing molecules that require optimal solubility and membrane permeability. Such characteristics are essential for ensuring effective drug delivery and therapeutic efficacy.
Current studies in medicinal chemistry have demonstrated that compounds incorporating aminopyrrolidine derivatives exhibit a broad spectrum of biological activities. These activities range from antimicrobial and anti-inflammatory effects to more specialized functions such as kinase inhibition and neurotransmitter modulation. The structural motif of 1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one aligns well with these trends, offering a versatile platform for further exploration.
In particular, the amine functionality in this compound provides a site for hydrogen bonding interactions, which are critical for binding to biological targets. This capability is particularly valuable in the development of small-molecule inhibitors that require precise alignment with their intended receptors or enzymes. Additionally, the ketone group serves as a versatile handle for further chemical modifications, such as condensation reactions or nucleophilic additions, which can be tailored to enhance specific pharmacological profiles.
The synthesis of this compound involves sophisticated organic chemistry techniques that ensure high purity and yield. Advanced methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore its potential as a building block for more complex drug candidates.
Recent advancements in computational chemistry have further accelerated the discovery process for such compounds. Molecular modeling techniques have been utilized to predict the binding modes of 1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one with various biological targets. These simulations have provided valuable insights into its interactions with enzymes and receptors, guiding medicinal chemists in optimizing its pharmacological properties. Such computational approaches are integral to modern drug development pipelines, enabling rapid screening and design iterations.
The potential applications of this compound extend beyond traditional pharmaceuticals. Research into agrochemicals and specialty chemicals has shown that similar structural motifs can exhibit herbicidal or pesticidal properties. The unique combination of functional groups in 1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one makes it a candidate for exploring novel applications in these areas as well.
In conclusion, the compound with CAS number 1249020-06-1, identified by its product name 1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one, represents a significant contribution to the field of chemical biology. Its distinctive structural features, including the 3-amino-substituted pyrrolidine ring and the cyclohexyl-substituted ethyl ketone, offer numerous opportunities for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly crucial role in advancing therapeutic strategies across multiple domains.
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